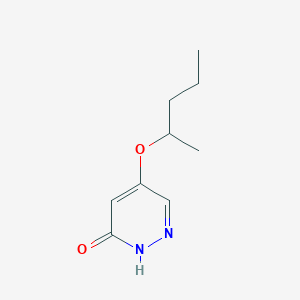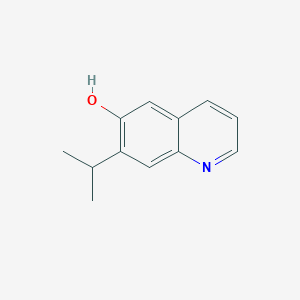
6-Methoxy-5-methylpicolinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-methylpicolinohydrazide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol It is a derivative of picolinic acid and features a methoxy group at the 6th position and a methyl group at the 5th position on the pyridine ring, along with a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylpicolinohydrazide typically involves the reaction of 6-methoxy-5-methylpicolinic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The reaction conditions, including temperature, pressure, and solvent choice, are carefully monitored to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-5-methylpicolinohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
6-Methoxy-5-methylpicolinohydrazide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Methoxy-5-methylpicolinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, leading to alterations in their function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Methoxy-5-methylpicolinohydrazide include other picolinohydrazide derivatives, such as:
- 6-Methoxy-5-chloropicolinohydrazide
- 6-Methoxy-5-fluoropicolinohydrazide
- 6-Methoxy-5-bromopicolinohydrazide
Uniqueness
What sets this compound apart from its analogs is the presence of the methyl group at the 5th position, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
1378381-41-9 |
|---|---|
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
6-methoxy-5-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-4-6(7(12)11-9)10-8(5)13-2/h3-4H,9H2,1-2H3,(H,11,12) |
Clé InChI |
LYZAPOZLPDIVQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)C(=O)NN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)





![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)
